molecular formula C23H24N2O5 B2970692 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide CAS No. 888465-30-3

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide

Cat. No.: B2970692
CAS No.: 888465-30-3
M. Wt: 408.454
InChI Key: ATBNSXFJKCGGNP-UHFFFAOYSA-N
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Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanamido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C23H24N2O5 and its molecular weight is 408.454. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Transformations

Synthesis of Tetrahydrobenzofurans : Tetrahydrobenzofuran derivatives, closely related to the chemical structure , have been synthesized through the Weitz−Scheffer oxidation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides, leading to N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides. These derivatives undergo further transformation via dimethyldioxirane oxidation, showcasing the versatility of benzofuran compounds in chemical synthesis and the potential for generating novel compounds with varying functional groups (Levai et al., 2002).

Benzodifuranyl Derivatives as Anti-Inflammatory Agents : Research into benzodifuranyl compounds derived from visnaginone and khellinone, structurally similar to the compound of interest, has led to the synthesis of novel heterocyclic compounds with anti-inflammatory and analgesic properties. These compounds have shown promising results as COX-1/COX-2 inhibitors, indicating the potential of benzofuran derivatives in the development of new therapeutic agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Benzofuran Derivatives : Novel analogs containing the benzofuran moiety have been designed and synthesized, showing significant antibacterial activity against pathogens like Staphylococcus aureus and Bacillus subtilis. These findings highlight the potential of benzofuran derivatives in addressing microbial resistance and the development of new antimicrobial agents (Palkar et al., 2017).

Benzofurans from Arynes : Arynes have been utilized to synthesize dihydrobenzofurans, which were then converted to benzofurans through a sequence involving the addition of an ethyl anion, a retro-aldol type reaction, and the elimination of an amino group. This method showcases an innovative approach to the synthesis of benzofuran derivatives, potentially applicable to the synthesis of compounds with complex structures (Yoshioka et al., 2013).

Biological Activities

Antimicrobial and Antioxidant Activities : N-substituted carboxamide derivatives, featuring a benzimidazole core similar to benzofuran structures, have demonstrated promising antimicrobial and antioxidant activities. These findings suggest the potential of benzofuran derivatives in the development of compounds with dual antimicrobial and antioxidant properties (Sindhe et al., 2016).

Diuretic Activity : Biphenyl benzothiazole-2-carboxamide derivatives, related to benzofuran compounds, have been synthesized and evaluated for their diuretic activity in vivo. This research opens up possibilities for the development of new diuretic agents based on benzofuran and related structures (Yar & Ansari, 2009).

Inhibition of Cell Adhesion Molecules : Compounds with a benzofuran backbone have been found to inhibit the expression of cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1, which play crucial roles in inflammation and immune responses. This indicates the therapeutic potential of benzofuran derivatives in treating inflammatory diseases (Boschelli et al., 1995).

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3,3-dimethylbutanoylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O5/c1-23(2,3)13-19(26)25-20-15-6-4-5-7-16(15)30-21(20)22(27)24-14-8-9-17-18(12-14)29-11-10-28-17/h4-9,12H,10-11,13H2,1-3H3,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATBNSXFJKCGGNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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